molecular formula C24H19ClN2O3 B2769281 (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327173-15-8

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No. B2769281
M. Wt: 418.88
InChI Key: NAERDXDSESOLKL-LCUIJRPUSA-N
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Description

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide , also known by its chemical structure, is a synthetic compound with potential pharmacological properties. Its molecular formula is C₂₃H₁₈ClNO₃ . Let’s explore its various aspects:


Synthesis Analysis


Molecular Structure Analysis


The molecular structure of this compound reveals key features:



  • The chromene scaffold, which imparts rigidity and contributes to its biological activity.

  • The imino group linked to the phenyl ring, suggesting potential interactions with biological targets.

  • The chloro and methoxy substituents, which influence its physicochemical properties.


Chemical Reactions Analysis


Understanding its reactivity is crucial. Researchers have investigated its behavior under different conditions, such as acidic or basic environments. Hydrolysis, oxidation, and reduction reactions may occur, affecting its stability and bioavailability.


Mechanism of Action


While specific studies on its mechanism of action are scarce, we can speculate based on its structure. It might interact with receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.


Physical and Chemical Properties Analysis



  • Physical Properties :

    • Appearance : Solid crystalline powder.

    • Color : Varies (depending on the specific form).

    • Melting Point : Investigate literature for precise data.

    • Solubility : Solubility in various solvents (e.g., water, organic solvents).



  • Chemical Properties :

    • Acid-Base Behavior : Investigate its pKa values.

    • Stability : Susceptibility to light, heat, and moisture.

    • Hydrophobicity : LogP (partition coefficient) influences its distribution in biological systems.




Safety and Hazards



  • Toxicity : Assess its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Follow standard laboratory safety protocols.

  • Environmental Impact : Investigate its environmental persistence and potential harm.


Future Directions



  • Biological Evaluation : Conduct assays to assess its pharmacological activity (e.g., anti-inflammatory, anticancer, antimicrobial).

  • Structure-Activity Relationship (SAR) : Derive insights by synthesizing analogs and evaluating their properties.

  • Clinical Studies : Explore its therapeutic potential in animal models and eventually in humans.


Remember that this analysis is based on existing knowledge, and further research may reveal additional insights. For a more detailed understanding, consult relevant scientific literature .


properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-15-7-3-5-9-20(15)27-23(28)18-13-16-8-4-6-10-21(16)30-24(18)26-17-11-12-22(29-2)19(25)14-17/h3-14H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAERDXDSESOLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

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